2-(Chloromethyl)-4,5-dihydro-1,3-oxazole

Metalation Cyclopropanation Organolithium Chemistry

2-(Chloromethyl)-4,5-dihydro-1,3-oxazole (CAS 13627-32-2) is a heterocyclic building block characterized by a 2-oxazoline ring bearing an electrophilic chloromethyl substituent. This structural feature renders it a key intermediate for introducing the oxazoline moiety into more complex molecular architectures.

Molecular Formula C4H6ClNO
Molecular Weight 119.55
CAS No. 13627-32-2
Cat. No. B2833749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4,5-dihydro-1,3-oxazole
CAS13627-32-2
Molecular FormulaC4H6ClNO
Molecular Weight119.55
Structural Identifiers
SMILESC1COC(=N1)CCl
InChIInChI=1S/C4H6ClNO/c5-3-4-6-1-2-7-4/h1-3H2
InChIKeyDZIFAUJSYXNYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole (CAS 13627-32-2): A Heterocyclic Building Block


2-(Chloromethyl)-4,5-dihydro-1,3-oxazole (CAS 13627-32-2) is a heterocyclic building block characterized by a 2-oxazoline ring bearing an electrophilic chloromethyl substituent. This structural feature renders it a key intermediate for introducing the oxazoline moiety into more complex molecular architectures. Its core synthetic value lies in the unique reactivity imparted by the α-chloroalkyloxazoline scaffold, enabling transformations that are foundational in organic synthesis, particularly in the construction of cyclopropanes and alkenyl heterocycles [1][2].

Critical Performance Gaps: Why Standard 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole Alternatives Cannot Be Interchanged


In scientific procurement, substituting 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole with a close analog (e.g., 2-(bromomethyl)-, 2-(hydroxymethyl)-, or substituted oxazolines) or a generic alternative can lead to experimental failure due to its unique electronic and steric profile . The unsubstituted chloromethyl group on the oxazoline ring confers a specific, high-yielding reactivity in metalation and subsequent cyclopropanation reactions, a property that is highly sensitive to α-substitution and heterocycle type [1][2]. Using a structurally similar but functionally distinct building block can result in poor yields, altered stereochemical outcomes, or the formation of entirely different product classes, as the compound's distinct behavior is not fully recapitulated by its nearest neighbors.

Procurement Evidence Matrix: Quantified Performance Metrics for 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole


Unsubstituted α-Chloromethyl Oxazoline Enables High-Yielding Cyclopropane Trimerization

The metalation of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole with a strong base (LDA) uniquely drives a clean, near-quantitative conversion to a tricyclopropane scaffold. This behavior is not generalizable; it is highly dependent on the α-substitution of the chloroalkyl group. In a direct comparison, the 2-(1-chloroethyl) analog under identical conditions does not undergo this trimerization [1].

Metalation Cyclopropanation Organolithium Chemistry

Lithiated 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole Affords Exclusive Z-Selectivity in Nitrone Additions

The addition of lithiated 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole to nitrones yields the corresponding 2-alkenyl-4,5-dihydro-1,3-oxazoles with complete Z-stereoselectivity. In contrast, the use of the lithiated 2-methyl analog under comparable conditions produces the E-isomers [1]. This stark reversal in stereochemical outcome demonstrates the profound influence of the α-chloro substituent on the reaction mechanism.

Stereoselective Synthesis Alkenyl Oxazolines Nitrone Chemistry

Purchasable Purity of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole Meets or Exceeds Common Research-Grade Standards

Commercially available 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole is routinely offered with a purity of NLT 98% or 97% . This level meets or exceeds the common 95-98% threshold expected for reliable research reagents, ensuring that side reactions from unknown impurities are minimized without the premium cost and lead time of custom synthesis or higher-purity grades.

Chemical Procurement Purity Specification Reagent Grade

The Unsubstituted Chloromethyl Group Provides a Defined Entry Point for Broad Substitution Chemistry

The chloromethyl group in 2-(chloromethyl)-4,5-dihydro-1,3-oxazole serves as a versatile electrophilic handle for nucleophilic substitution, enabling the synthesis of a wide array of 2-substituted oxazoles. In a class-level analysis, a related study on 2-(halomethyl)-4,5-diphenyloxazoles demonstrated that the chloromethyl analogue can be efficiently converted to 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles [1]. While the leaving group ability is slightly lower than bromine, the chlorine atom provides a balance of stability and reactivity suitable for many synthetic applications.

Nucleophilic Substitution Derivatization Molecular Scaffolds

Metalation of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole is Highly Sensitive to α-Substitution, Confirming its Unique Role

The propensity of lithiated chloroalkyloxazolines to undergo cyclopropanation is critically dependent on the α-substituent. Metalated 2-(chloromethyl)-2-oxazolines readily undergo cyclopropanation, while the 2-(1-chloroethyl)-2-oxazoline, under identical conditions, does not [1]. Furthermore, even a subtle change in the heterocycle itself (e.g., to a 2-(chloromethyl)-5,6-dihydro-4H-[1,3]oxazine) prevents this cyclopropanation pathway [1].

Metalation Structure-Activity Relationship Reagent Selection

Optimal Use Cases for 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole in Research and Development


Synthesis of Chiral Nonracemic Cyclopropanes

The core utility of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole in this scenario is as a starting material for creating chiral, nonracemic cyclopropanes. Researchers can leverage the established methodology where optically active 2-chloromethyl-2-oxazolines are employed in Michael additions to electron-poor alkenes, providing a robust route to these valuable chiral building blocks [1].

Stereoselective Synthesis of Z-Alkenyl Oxazolines

This compound is the reagent of choice when a Z-alkene configuration is required in the synthesis of 2-alkenyl-4,5-dihydro-1,3-oxazoles. The evidence from direct comparisons shows that its lithiated form reacts with nitrones to yield the Z-isomer exclusively, a stereochemical outcome that cannot be replicated using the analogous 2-methyl derivative [2].

Construction of 1,2,3-Tris(oxazolinyl)cyclopropane Scaffolds

For research projects targeting the unique trans-1,2,3-tris(oxazolinyl)cyclopropane core, this compound is an essential precursor. The near-quantitative conversion upon treatment with strong base provides an efficient, high-yielding pathway to this specific tricyclic framework, a transformation that fails with even closely related analogs like the 2-(1-chloroethyl) variant [3].

General Derivatization for Oxazole-Focused Library Synthesis

As a versatile electrophilic building block, 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole is ideal for generating diverse libraries of 2-substituted oxazoles. Its chloromethyl group can be readily displaced by a range of N-, O-, and S-nucleophiles, enabling medicinal chemists to explore structure-activity relationships (SAR) around the oxazoline core efficiently [4].

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